molecular formula C24H22N2O2 B12696261 1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol CAS No. 85239-28-7

1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol

Cat. No.: B12696261
CAS No.: 85239-28-7
M. Wt: 370.4 g/mol
InChI Key: DWJVQCGHBOADCV-UHFFFAOYSA-N
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Description

1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol is a complex organic compound that features both diphenylamino and quinolinyloxy functional groups

Preparation Methods

The synthesis of 1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then coupled under specific conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.

Chemical Reactions Analysis

1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced quinoline compounds.

    Substitution: Nucleophilic substitution reactions can occur, where the quinolinyloxy group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential therapeutic applications, including drug development.

    Industry: It can be used in the development of materials with specific properties, such as fluorescent dyes or organic semiconductors.

Mechanism of Action

The mechanism of action of 1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol involves its interaction with specific molecular targets and pathways. The diphenylamino and quinolinyloxy groups may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Diphenylamino)-3-(8-quinolinyloxy)-2-propanol can be compared with other similar compounds, such as:

    1-Piperidineethanol, alpha-((8-quinolinyloxy)methyl): This compound also features a quinolinyloxy group but has different functional groups that may lead to distinct properties and applications.

    Tris(8-hydroxyquinolinato)aluminum: Known for its use in organic light-emitting diodes (OLEDs), this compound shares the quinolinyloxy moiety but has a different overall structure and application.

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

CAS No.

85239-28-7

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-(N-phenylanilino)-3-quinolin-8-yloxypropan-2-ol

InChI

InChI=1S/C24H22N2O2/c27-22(18-28-23-15-7-9-19-10-8-16-25-24(19)23)17-26(20-11-3-1-4-12-20)21-13-5-2-6-14-21/h1-16,22,27H,17-18H2

InChI Key

DWJVQCGHBOADCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(CC(COC2=CC=CC3=C2N=CC=C3)O)C4=CC=CC=C4

Origin of Product

United States

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